molecular formula C19H17ClFN3O2 B2354653 N1-(3-chloro-4-fluorophenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide CAS No. 2034202-12-3

N1-(3-chloro-4-fluorophenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide

Cat. No.: B2354653
CAS No.: 2034202-12-3
M. Wt: 373.81
InChI Key: VTCHGZKRNTZVJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(3-chloro-4-fluorophenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C19H17ClFN3O2 and its molecular weight is 373.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neurokinin-1 Receptor Antagonism

One study describes an orally active, water-soluble neurokinin-1 (NK1) receptor antagonist with potential applications in treating emesis and depression. This compound demonstrates high affinity and efficacy in pre-clinical tests relevant to these conditions (Harrison et al., 2001).

Fluorescence Switching Applications

Another study focuses on polymethine dyes used as fluorophores and electroactive modulators for reversible electrochemical fluorescence switching in the near-infrared (NIR) region. This technology has potential applications in developing optical switches and sensors (Seo et al., 2014).

Orexin-1 Receptor Mechanisms in Compulsive Food Consumption

Research on the role of Orexin-1 Receptor mechanisms in compulsive food consumption highlights potential therapeutic targets for binge eating and other eating disorders with a compulsive component. Selective antagonism at Orexin-1 Receptor could represent a novel pharmacological treatment (Piccoli et al., 2012).

Synthesis of Di- and Mono-Oxalamides

A study detailing a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides showcases a methodology applicable to the synthesis of anthranilic acid derivatives and oxalamides. This method could be relevant for the production of various pharmaceutical intermediates (Mamedov et al., 2016).

Novel Antagonists and Agonists

Research into novel compounds acting as dopamine receptor ligands and NMDA receptor antagonists indicates potential applications in neuropharmacology, particularly in designing drugs for neuropsychiatric disorders such as schizophrenia and depression (Vanover et al., 2006, Bettini et al., 2010).

Properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-[2-(1-methylindol-5-yl)ethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClFN3O2/c1-24-9-7-13-10-12(2-5-17(13)24)6-8-22-18(25)19(26)23-14-3-4-16(21)15(20)11-14/h2-5,7,9-11H,6,8H2,1H3,(H,22,25)(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTCHGZKRNTZVJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC(=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.